

# Spectroscopic and Structural Elucidation of 4-Chloro-N-phenylpicolinamide: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-N-phenylpicolinamide

Cat. No.: B175317

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Chloro-N-phenylpicolinamide** (CAS Number: 133928-61-7), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a detailed analysis based on data from structurally related compounds to predict the spectral properties of the title compound. The methodologies for spectroscopic analysis are also detailed, providing a framework for its synthesis and characterization.

## Chemical Structure and Properties

- IUPAC Name: 4-chloro-N-phenylpyridine-2-carboxamide
- Synonyms: **4-Chloro-N-phenylpicolinamide**
- CAS Number: 133928-61-7
- Molecular Formula:  $C_{12}H_9ClN_2O$
- Molecular Weight: 232.67 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Chloro-N-phenylpicolinamide**, derived from the analysis of analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **4-Chloro-N-phenylpicolinamide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 10.5	Singlet (broad)	1H	Amide N-H
~8.5 - 8.7	Doublet	1H	Pyridine H-6
~8.2 - 8.4	Doublet	1H	Pyridine H-3
~7.7 - 7.9	Doublet of doublets	1H	Pyridine H-5
~7.6 - 7.8	Doublet	2H	Phenyl H-2', H-6'
~7.3 - 7.5	Triplet	2H	Phenyl H-3', H-5'
~7.1 - 7.3	Triplet	1H	Phenyl H-4'

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Chloro-N-phenylpicolinamide**

Chemical Shift ( $\delta$ , ppm)	Assignment
~162 - 164	Carbonyl C=O
~150 - 152	Pyridine C-2
~148 - 150	Pyridine C-6
~145 - 147	Pyridine C-4
~137 - 139	Phenyl C-1'
~128 - 130	Phenyl C-3', C-5'
~125 - 127	Pyridine C-5
~124 - 126	Phenyl C-4'
~122 - 124	Pyridine C-3
~120 - 122	Phenyl C-2', C-6'

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Chloro-N-phenylpicolinamide**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300 - 3400	Medium, Sharp	N-H Stretch (Amide A)
~3050 - 3100	Medium	C-H Stretch (Aromatic)
~1660 - 1680	Strong	C=O Stretch (Amide I)
~1580 - 1600	Medium	C=C Stretch (Aromatic)
~1520 - 1540	Medium	N-H Bend (Amide II)
~1400 - 1450	Medium	C-N Stretch
~1050 - 1100	Strong	C-Cl Stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **4-Chloro-N-phenylpicolinamide**

m/z	Ion
232/234	[M] <sup>+</sup> (Molecular ion, with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern)
139/141	[M - C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup> (Loss of phenylnitrile)
111/113	[C <sub>5</sub> H <sub>3</sub> ClN] <sup>+</sup> (Chloropyridine fragment)
92	[C <sub>6</sub> H <sub>5</sub> NH] <sup>+</sup> (Aniline fragment)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl fragment)

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **4-Chloro-N-phenylpicolinamide**, based on established methods for similar compounds.

### Synthesis of 4-Chloro-N-phenylpicolinamide

A common method for the synthesis of picolinamides is the coupling of a picolinic acid derivative with an aniline.

- **Activation of 4-Chloropicolinic Acid:** To a solution of 4-chloropicolinic acid in an inert solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl<sub>2</sub>) or a carbodiimide (e.g., DCC or EDC) is added. The reaction is typically stirred at room temperature until the acid is fully converted to its more reactive form (e.g., acid chloride or activated ester).
- **Amide Bond Formation:** Aniline is then added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO<sub>3</sub>, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the

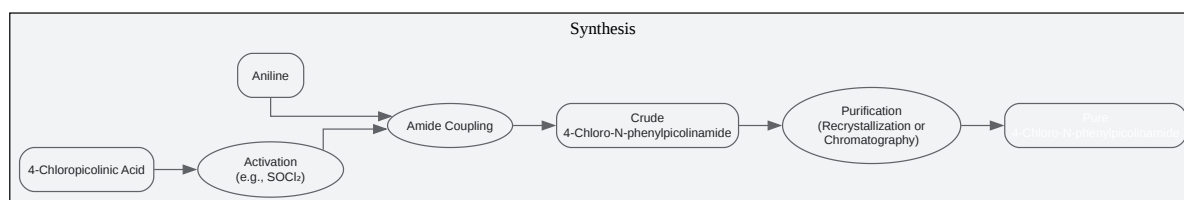
solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

## Spectroscopic Characterization

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), with tetramethylsilane (TMS) used as an internal standard.
- **IR Spectroscopy:** The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- **Mass Spectrometry:** Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) for fragmentation patterns or electrospray ionization (ESI) for accurate mass determination (HRMS).

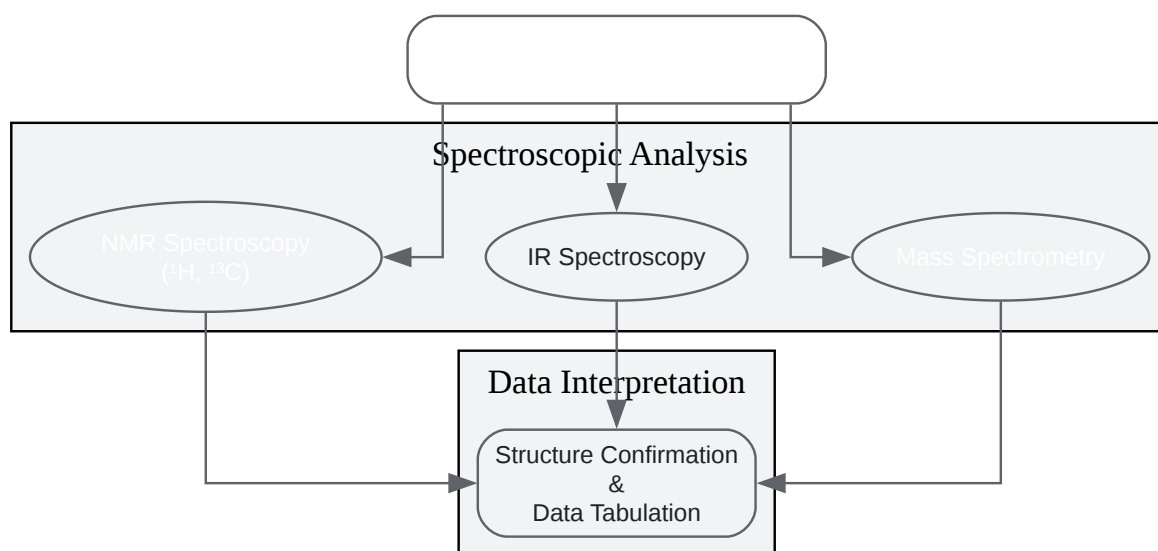
## Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of **4-Chloro-N-phenylpicolinamide**.



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Caption: General synthetic workflow for **4-Chloro-N-phenylpicolinamide**.



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Caption: Logical workflow for spectroscopic characterization.

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